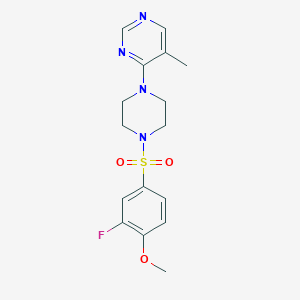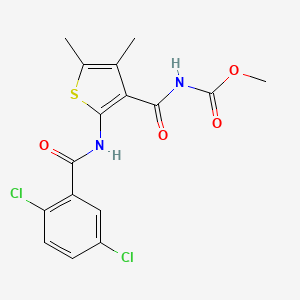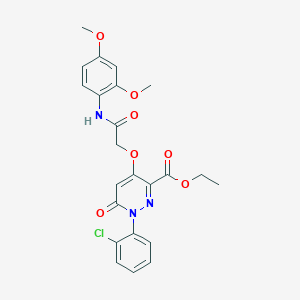![molecular formula C20H17BrN2O4S B2529133 N-[1-(bencensulfonil)-1,2,3,4-tetrahidroquinolin-7-il]-5-bromofuran-2-carboxamida CAS No. 1005299-42-2](/img/structure/B2529133.png)
N-[1-(bencensulfonil)-1,2,3,4-tetrahidroquinolin-7-il]-5-bromofuran-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
N-arilsulfonilhidrazonas: son una clase de compuestos con diversas actividades biológicas. En este contexto, nuestro compuesto de interés cae dentro de esta categoría. Los investigadores lo han sintetizado utilizando un método verde, específicamente a través de un procedimiento de molienda. Al moler mezclas de hidrazidas de bencensulfonilo y aldehídos o cetonas arílicos en presencia de L-tirosina como catalizador, obtuvieron 24 N-arilsulfonilhidrazonas con alto rendimiento . Notablemente, algunos de estos compuestos exhiben una actividad antibacteriana significativa, particularmente contra Staphylococcus aureus y Escherichia coli. Entre ellos, los compuestos 3d, 3l y 3v destacan por sus potentes efectos antibacterianos.
Química Medicinal
Las N-arilsulfonilhidrazonas juegan un papel crucial en la química medicinal. Se han investigado por su potencial como agentes antitumorales, antivirales, antiinflamatorios y antibacterianos. Por ejemplo, se informó un derivado de N-arilsulfonilhidrazona como un nuevo inhibidor de p110α, destacando su relevancia en la investigación del cáncer . Los investigadores continúan explorando estos compuestos por su potencial terapéutico.
Actividad Antiviral
Aunque se necesita más investigación, las N-arilsulfonilhidrazonas han mostrado promesas como agentes antivirales. Su capacidad para interferir con los procesos de replicación viral las convierte en candidatas interesantes para una mayor exploración.
En resumen, este compuesto conecta varios dominios científicos, desde la actividad antibacteriana hasta la química medicinal y más allá. Su estructura y propiedades únicas continúan inspirando a los investigadores a explorar nuevas aplicaciones y vías terapéuticas. Tenga en cuenta que los estudios en curso pueden revelar usos adicionales para este intrigante compuesto
Mecanismo De Acción
Target of Action
Similar compounds have been shown to target enzymes like cathepsin f .
Mode of Action
It’s known that benzenesulfonyl derivatives can interact with their targets and cause changes at the molecular level .
Biochemical Pathways
It’s worth noting that the generation of reactive oxygen species has been observed when similar compounds were used, indicating potential involvement in oxidative stress pathways .
Result of Action
Métodos De Preparación
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide involves several steps. One common method is the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides . This reaction typically requires a strong base, such as
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c21-19-11-10-18(27-19)20(24)22-15-9-8-14-5-4-12-23(17(14)13-15)28(25,26)16-6-2-1-3-7-16/h1-3,6-11,13H,4-5,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGWERJVHWHZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
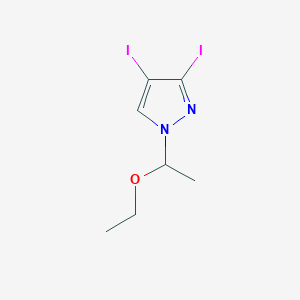
![(2E)-3-{[2-(methoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}prop-2-enoic acid](/img/structure/B2529051.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2529053.png)


![N-(4-chlorophenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2529057.png)
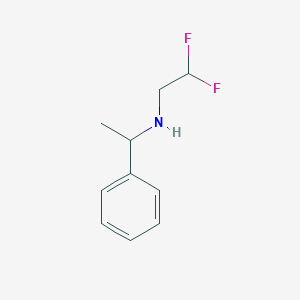

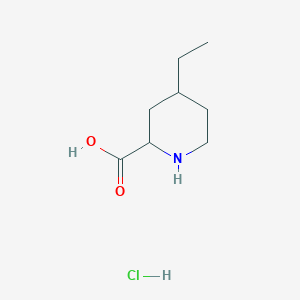
![(Z)-3-(3-nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2529065.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)
